molecular formula C18H19F2N3O2 B3000544 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034223-74-8

2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B3000544
CAS No.: 2034223-74-8
M. Wt: 347.366
InChI Key: RMTHDHLNOAILIC-SHTZXODSSA-N
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Description

2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a difluorophenyl group, a pyrazin-2-yloxy moiety, and a cyclohexyl ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps:

  • Formation of the Pyrazin-2-yloxy Intermediate

      Starting Material: Pyrazine-2-ol

      Reagents: Alkyl halides (e.g., bromoalkanes), base (e.g., potassium carbonate)

      Conditions: Reflux in an aprotic solvent (e.g., dimethylformamide)

  • Cyclohexylamine Derivative Synthesis

      Starting Material: Cyclohexanone

      Reagents: Ammonium acetate, reducing agents (e.g., sodium borohydride)

      Conditions: Mild heating

  • Coupling Reaction

      Starting Material: 2,4-difluorobenzoyl chloride

      Reagents: Cyclohexylamine derivative, base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere

  • Final Acetamide Formation

      Starting Material: Coupled intermediate

      Reagents: Acetic anhydride, base (e.g., pyridine)

      Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the difluorophenyl group or the pyrazin-2-yloxy moiety, potentially yielding partially or fully reduced derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Ketones, alcohols, or carboxylic acids.

    Reduction: Partially or fully reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an anti-inflammatory compound.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-N-(cyclohexyl)acetamide: Lacks the pyrazin-2-yloxy group, potentially altering its biological activity.

    2-(2,4-difluorophenyl)-N-((1r,4r)-4-(methoxy)cyclohexyl)acetamide: Contains a methoxy group instead of pyrazin-2-yloxy, which may affect its chemical reactivity and biological interactions.

    2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: Substitutes pyrazin-2-yloxy with pyridin-2-yloxy, potentially impacting its pharmacological properties.

Uniqueness

The presence of the pyrazin-2-yloxy group in 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide distinguishes it from similar compounds, potentially offering unique interactions with biological targets and distinct pharmacological profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c19-13-2-1-12(16(20)10-13)9-17(24)23-14-3-5-15(6-4-14)25-18-11-21-7-8-22-18/h1-2,7-8,10-11,14-15H,3-6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHDHLNOAILIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=C(C=C(C=C2)F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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